molecular formula C14H10OS B8642612 2-(3-Thienyl)methyleneindan-1-one

2-(3-Thienyl)methyleneindan-1-one

Cat. No. B8642612
M. Wt: 226.30 g/mol
InChI Key: TVLJTLQCDJYBBE-UHFFFAOYSA-N
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Patent
US06451834B1

Procedure details

Indan-1-one (3.30 g), thiophene-3-carboxaldehyde (2.60 ml), acetic acid (0.47 ml) and piperidine (0.57 ml) were heated together on a steam-bath for 16 hours. The mixture was cooled to give a solid mass which was boiled with IMS (120 ml) and hot filtered to remove insoluble material. The filtrate was cooled in ice to precipitate a brown solid which was collected by filtration and dried to give 2-(3-thienyl)methyleneindan-1-one, m.p. 137-13 8° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[S:11]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12]1.N1CCCCC1>C(O)(=O)C>[S:11]1[CH:15]=[CH:14][C:13]([CH:16]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[CH:12]1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
0.57 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.47 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
IMS
Quantity
120 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to give a solid mass which
FILTRATION
Type
FILTRATION
Details
hot filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in ice
CUSTOM
Type
CUSTOM
Details
to precipitate a brown solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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